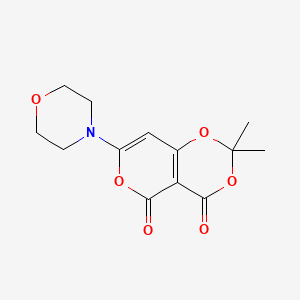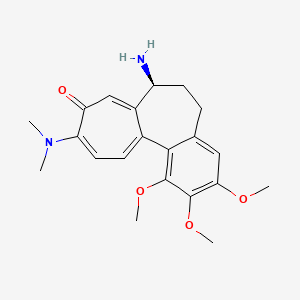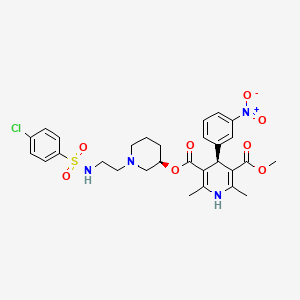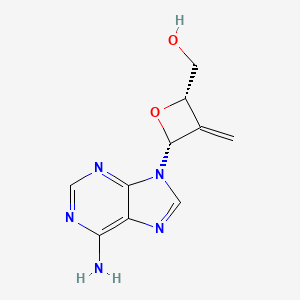
2-Oxetanemethanol, 4-(6-amino-9H-purin-9-yl)-3-methylene-, (2S,4R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxetanemethanol, 4-(6-amino-9H-purin-9-yl)-3-methylene-, (2S,4R)- is a complex organic compound with significant interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxetanemethanol, 4-(6-amino-9H-purin-9-yl)-3-methylene-, (2S,4R)- typically involves multi-step organic reactions. One common approach includes the formation of the oxetane ring through cyclization reactions, followed by the introduction of the purine base via nucleophilic substitution. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound at a commercial scale.
Chemical Reactions Analysis
Types of Reactions
2-Oxetanemethanol, 4-(6-amino-9H-purin-9-yl)-3-methylene-, (2S,4R)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to different products.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse products.
Scientific Research Applications
2-Oxetanemethanol, 4-(6-amino-9H-purin-9-yl)-3-methylene-, (2S,4R)- has several scientific research applications:
Chemistry: The compound is studied for its unique structural properties and reactivity, making it a valuable model for understanding complex organic reactions.
Biology: Its interaction with biological molecules, such as enzymes and nucleic acids, is of interest for studying biochemical pathways and mechanisms.
Medicine: The compound’s potential therapeutic properties are explored for developing new drugs and treatments for various diseases.
Industry: Its use in the synthesis of advanced materials and pharmaceuticals highlights its industrial significance.
Mechanism of Action
The mechanism by which 2-Oxetanemethanol, 4-(6-amino-9H-purin-9-yl)-3-methylene-, (2S,4R)- exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and nucleic acids, leading to modulation of biochemical pathways. The compound’s unique structure allows it to bind selectively to these targets, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- 2-Oxetanemethanol, 4-(6-amino-9H-purin-9-yl)-3-methylene-, (2S,4R)-
- 2-Oxetanemethanol, 4-(6-amino-9H-purin-9-yl)-3-methylene-, (2R,4S)-
- 2-Oxetanemethanol, 4-(6-amino-9H-purin-9-yl)-3-methylene-, (2S,4S)-
Uniqueness
The uniqueness of 2-Oxetanemethanol, 4-(6-amino-9H-purin-9-yl)-3-methylene-, (2S,4R)- lies in its specific stereochemistry, which influences its reactivity and interaction with molecular targets. This stereochemistry can lead to different biological and chemical properties compared to its isomers, making it a distinct compound of interest in research and industrial applications.
Properties
CAS No. |
126170-43-2 |
|---|---|
Molecular Formula |
C10H11N5O2 |
Molecular Weight |
233.23 g/mol |
IUPAC Name |
[(2S,4R)-4-(6-aminopurin-9-yl)-3-methylideneoxetan-2-yl]methanol |
InChI |
InChI=1S/C10H11N5O2/c1-5-6(2-16)17-10(5)15-4-14-7-8(11)12-3-13-9(7)15/h3-4,6,10,16H,1-2H2,(H2,11,12,13)/t6-,10-/m1/s1 |
InChI Key |
UHHOVABAROJWLV-LHLIQPBNSA-N |
Isomeric SMILES |
C=C1[C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)CO |
Canonical SMILES |
C=C1C(OC1N2C=NC3=C(N=CN=C32)N)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


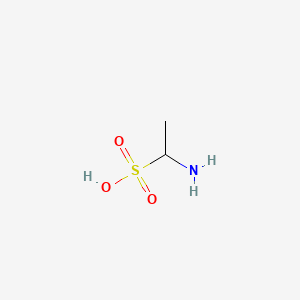
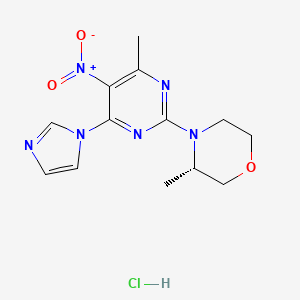
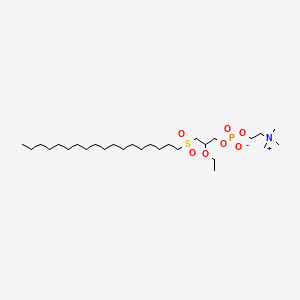
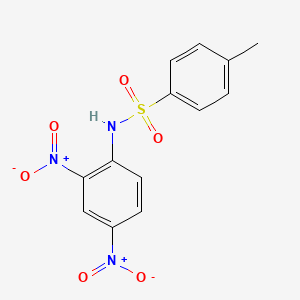
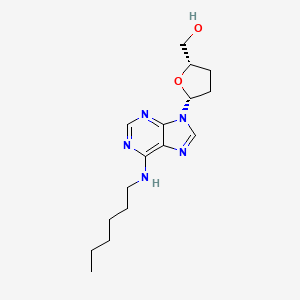
![cyclopentane;diphenyl-[2-[(4R)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]cyclopentyl]phosphane;iron](/img/structure/B12792728.png)
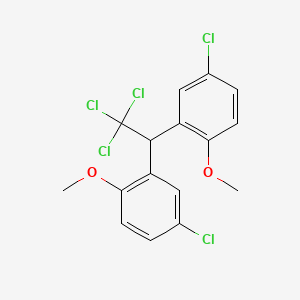
![N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-[[3-hydroxy-2,2-bis(hydroxymethyl)propoxy]methyl]-2-octoxyoxan-3-yl]acetamide](/img/structure/B12792732.png)
